molecular formula C13H13NS B14587877 Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- CAS No. 61323-31-7

Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-

Katalognummer: B14587877
CAS-Nummer: 61323-31-7
Molekulargewicht: 215.32 g/mol
InChI-Schlüssel: PNTHZHCICLUBHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloromethylquinazoline-4(3H)-one with 4,6-dimethyl-3-cyanopyridine-2(1H)-thione under specific conditions . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61323-31-7

Molekularformel

C13H13NS

Molekulargewicht

215.32 g/mol

IUPAC-Name

4,7-dimethyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C13H13NS/c1-8-3-4-10-9(2)11-5-6-15-13(11)14-12(10)7-8/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

PNTHZHCICLUBHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC3=C(CCS3)C(=C2C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.